molecular formula C10H13NO2 B8720234 Methyl 3-(6-methylpyridin-3-yl)propanoate

Methyl 3-(6-methylpyridin-3-yl)propanoate

Cat. No. B8720234
M. Wt: 179.22 g/mol
InChI Key: NYZCXSGBWRMIIE-UHFFFAOYSA-N
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Patent
US04723017

Procedure details

80.0 g (0.35 mol) of recrystallized 3-hydroxy-3-(2-methyl-5-pyridyl)-propionic acid methyl ester was dissolved in 100 ml of toluene. 60.0 g (0.588 mol) of acetic anhydride and 0.1 g (0.0009 mol) of 4-dimethyl-aminopyridine were added, and the solution was stirred for 1 hour at 60° C. Then 20 ml of methanol was added. After 15 minutes, the solution was diluted with 250 ml of acetic acid, 1.5 g of 5 percent palladium on activated carbon was added, and the solution was poured into the autoclave. The hydrogenation was performed under 8 bars of hydrogen at 65° C. for 5.5 hours. At the end of the hydrogenation, the autoclave was cooled, and the solution was filtered and evaporated. The evaporation residue was dissolved in 100 ml of water and 100 ml of methylene chloride and adjusted to pH 7 with 87.9 g of 40 percent sodium hydroxide solution. The phases were separated, the aqueous phase was extracted with methylene chloride, and the combined organic extracts were evaporated. 71.5 g of raw 2-methylpyridine-5-propionic acid methyl ester was obtained. (Content according to GC, 91.5 percent; yield, 92.1 percent in relation to the 3-hydroxy-3-(2-methyl-5-pyridyl)-propionic acid methyl ester used.) The product was distilled to obtain a 97 percent product having with a boiling point of 100°-113° C./1-2 mbar. The yield of distilled product was 88.5 percent, in relation to the 3-hydroxy-3-(2-methyl-5-pyridyl)propionic acid methyl ester used.
Name
3-hydroxy-3-(2-methyl-5-pyridyl)-propionic acid methyl ester
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
[Compound]
Name
4-dimethyl-aminopyridine
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Quantity
1.5 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[CH2:4][CH:5](O)[C:6]1[CH:7]=[CH:8][C:9]([CH3:12])=[N:10][CH:11]=1.C(OC(=O)C)(=O)C.CO.[H][H]>C1(C)C=CC=CC=1.C(O)(=O)C.[Pd]>[CH3:1][O:2][C:3](=[O:14])[CH2:4][CH2:5][C:6]1[CH:7]=[CH:8][C:9]([CH3:12])=[N:10][CH:11]=1

Inputs

Step One
Name
3-hydroxy-3-(2-methyl-5-pyridyl)-propionic acid methyl ester
Quantity
80 g
Type
reactant
Smiles
COC(CC(C=1C=CC(=NC1)C)O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
4-dimethyl-aminopyridine
Quantity
0.1 g
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the solution was stirred for 1 hour at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
the solution was poured into the autoclave
TEMPERATURE
Type
TEMPERATURE
Details
At the end of the hydrogenation, the autoclave was cooled
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The evaporation residue was dissolved in 100 ml of water
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
the combined organic extracts were evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(CCC=1C=CC(=NC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 71.5 g
YIELD: CALCULATEDPERCENTYIELD 114%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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